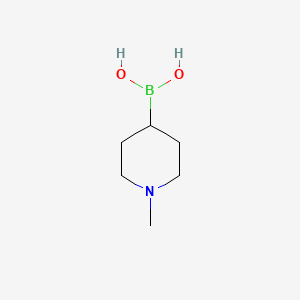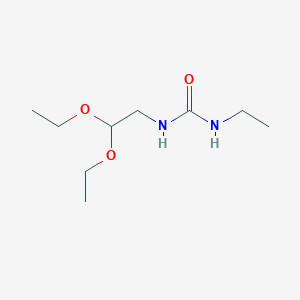
1-(2,2-Diethoxyethyl)-3-ethylurea
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-3-ethylurea: is an organic compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the hydrogen atoms are substituted with ethyl and 2,2-diethoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-3-ethylurea typically involves the reaction of 2,2-diethoxyethanol with ethyl isocyanate in the presence of a catalyst. The reaction proceeds as follows:
Step 1: 2,2-Diethoxyethanol is reacted with ethyl isocyanate.
Step 2: The reaction mixture is heated under reflux conditions.
Step 3: The product is purified by recrystallization or column chromatography.
The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The reaction temperature is typically maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethyl)-3-ethylurea undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding urea and alcohol.
Oxidation: Oxidative cleavage of the diethoxyethyl group can occur, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ethyl and diethoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Nucleophilic reagents such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Urea and 2,2-diethoxyethanol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-3-ethylurea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-ethylurea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dimethoxyethyl)-3-ethylurea: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,2-Diethoxyethyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-(2,2-Diethoxyethyl)-3-ethylurea is unique due to the presence of both ethyl and diethoxyethyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-4-10-9(12)11-7-8(13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPFQHTZZQPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669776 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-49-5 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
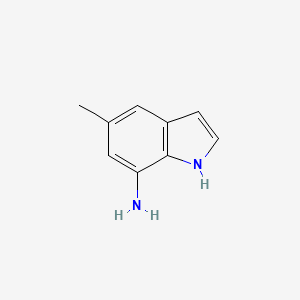

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
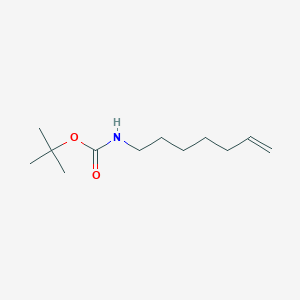

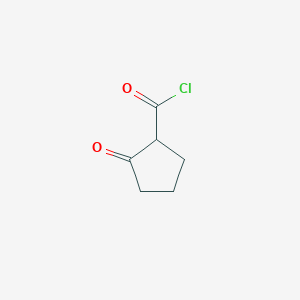

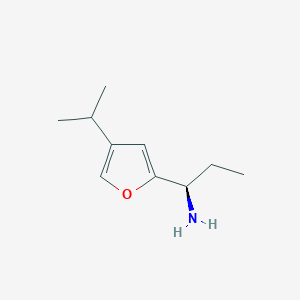
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)


